4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
“4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine” is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar pyrimidine-based compounds involves a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar pyrimidine-based compounds are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Scientific Research Applications
Neuroprotective Agents
Pyrimidine derivatives have been studied for their neuroprotective properties. They have shown promising results in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The mechanism of action is observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Anti-neuroinflammatory Agents
These compounds have also demonstrated anti-neuroinflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Antiviral Agents
Pyrimidine and its derivatives have been proven to have antiviral activity. They can be used in the development of new antiviral drugs .
Anticancer Agents
Pyrimidine derivatives have shown potential as anticancer agents. They can be used in the development of new anticancer drugs .
Antioxidant Agents
These compounds have demonstrated antioxidant activity. They can be used in the development of new antioxidant drugs .
Antimicrobial Agents
Pyrimidine derivatives have been proven to have antimicrobial activity. They can be used in the development of new antimicrobial drugs .
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have been reported to exhibit activity against organisms causing sleeping sickness, such asTrypanosoma brucei rhodesiense, and malaria, such as Plasmodium falciparum NF54 .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets by binding to active sites, thereby inhibiting the function of the target proteins .
Biochemical Pathways
Similar compounds have been found to interfere with the life cycle of parasites, such asTrypanosoma brucei and Plasmodium falciparum, thereby exerting their antiparasitic effects .
Result of Action
Similar compounds have shown promising antitrypanosomal and antiplasmodial activities .
Future Directions
The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . There is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination .
properties
IUPAC Name |
4-(methylsulfonylmethyl)-2-phenyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22(20,21)12-14-11-15(19-9-5-6-10-19)18-16(17-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVESHLWLQJLGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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